Cas no 50353-36-1 (BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)-)
BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)- Chemical and Physical Properties
Names and Identifiers
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- BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)-
- 50353-36-1
- SCHEMBL10894892
- 2,4-Dichloro(trichloromethoxy)benzene, 98%
- 2,4-dichloro-1-(trichloromethoxy)benzene
- MFCD29066685
- 2,4-Dichloro(trichloromethoxy)benzene
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- MDL: MFCD29066685
- Inchi: 1S/C7H3Cl5O/c8-4-1-2-6(5(9)3-4)13-7(10,11)12/h1-3H
- InChI Key: KFEMSWOAEPKFFH-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1OC(Cl)(Cl)Cl)Cl
Computed Properties
- Exact Mass: 279.859703Da
- Monoisotopic Mass: 277.862653Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 9.2Ų
BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB277503-250 mg |
2,4-Dichloro(trichloromethoxy)benzene, 98%; . |
50353-36-1 | 98% | 250mg |
€249.00 | 2023-04-26 | |
| abcr | AB277503-1 g |
2,4-Dichloro(trichloromethoxy)benzene, 98%; . |
50353-36-1 | 98% | 1g |
€598.00 | 2023-04-26 | |
| abcr | AB277503-250mg |
2,4-Dichloro(trichloromethoxy)benzene, 98%; . |
50353-36-1 | 98% | 250mg |
€249.00 | 2025-02-15 | |
| abcr | AB277503-1g |
2,4-Dichloro(trichloromethoxy)benzene, 98%; . |
50353-36-1 | 98% | 1g |
€598.00 | 2025-02-15 |
BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)- Suppliers
BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)- Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
Additional information on BENZENE, 2,4-DICHLORO-1-(TRICHLOROMETHOXY)-
Professional Introduction to Benzene, 2,4-Dichloro-1-(Trichloromethoxy)- CAS No. 50353-36-1
Benzene, 2,4-dichloro-1-(trichloromethoxy)-, identified by its CAS number 50353-36-1, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, characterized by its dichloro and trichloromethoxy substituents, has garnered considerable attention due to its versatile applications in synthetic chemistry and as a precursor in the development of various bioactive molecules. The structural uniqueness of this compound makes it a valuable intermediate in the synthesis of more complex chemical entities, particularly in the pharmaceutical industry.
The chemical structure of Benzene, 2,4-dichloro-1-(trichloromethoxy)- consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and a trichloromethoxy group at the 1 position. This specific arrangement imparts unique reactivity patterns to the molecule, making it amenable to further functionalization. The presence of multiple electronegative substituents enhances its interaction with biological systems, which is a critical factor in pharmaceutical applications.
In recent years, researchers have been exploring the potential of Benzene, 2,4-dichloro-1-(trichloromethoxy)- as a building block in the synthesis of novel therapeutic agents. Its ability to undergo various chemical transformations, such as nucleophilic substitution and metal-catalyzed coupling reactions, makes it a versatile intermediate. For instance, studies have demonstrated its utility in the preparation of heterocyclic compounds, which are known for their broad spectrum of biological activities.
One of the most compelling aspects of this compound is its role in the development of anticancer agents. Researchers have reported the use of Benzene, 2,4-dichloro-1-(trichloromethoxy)- in the synthesis of small-molecule inhibitors that target specific enzymes involved in cancer cell proliferation. These inhibitors have shown promising results in preclinical studies, highlighting the potential of this compound as a lead structure for further drug discovery efforts.
Additionally, the compound has been investigated for its antimicrobial properties. The combination of chlorine and trichloromethoxy groups enhances its ability to disrupt microbial cell membranes, leading to effective antimicrobial activity. This has opened up avenues for exploring its use in developing new antibiotics and antifungal agents.
The synthesis of Benzene, 2,4-dichloro-1-(trichloromethoxy)- typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These synthetic approaches not only highlight the compound's complexity but also underscore the advancements in synthetic organic chemistry that enable such transformations.
From a computational chemistry perspective, understanding the electronic structure and reactivity of Benzene, 2,4-dichloro-1-(trichloromethoxy)- has been facilitated by modern computational tools. Density functional theory (DFT) calculations have provided insights into its molecular orbitals and energy landscapes, aiding in the rational design of synthetic routes and predicting reaction outcomes. These computational studies are crucial for optimizing synthetic strategies and minimizing unwanted side products.
The pharmaceutical industry continues to leverage the unique properties of Benzene, 2,4-dichloro-1-(trichloromethoxy)- in drug development. Its structural features allow for fine-tuning of pharmacokinetic properties such as solubility and metabolic stability. By incorporating this compound into drug candidates, researchers aim to enhance their efficacy and reduce potential side effects.
In conclusion, Benzene, 2,4-dichloro-1-(trichloromethoxy)- (CAS No. 50353-36-1) is a multifaceted compound with significant implications in organic chemistry and pharmaceutical research. Its structural versatility and reactivity make it a valuable tool for synthesizing complex molecules with potential therapeutic applications. As research progresses,the full scope of its utility is expected to expand,further solidifying its importance in both academic and industrial settings.
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